(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol
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Overview
Description
®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol is a chiral compound with a complex structure that includes a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol typically involves several steps. One common method includes the coupling of a bipyrimidine derivative with an appropriate chiral alcohol under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process . The reaction conditions often involve specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The bipyrimidine core can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Similar in structure but with different functional groups and properties.
Aristolochic acids: Naturally occurring compounds with a similar structural skeleton but different chemical properties and biological activities.
Uniqueness
®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol is unique due to its specific chiral configuration and bipyrimidine core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMLDYIMODAIBA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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